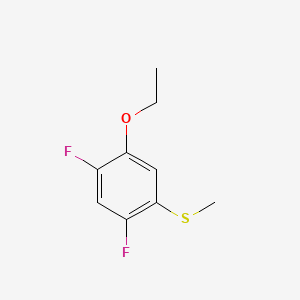
(5-Ethoxy-2,4-difluorophenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Ethoxy-2,4-difluorophenyl)(methyl)sulfane: is an organic compound with the molecular formula C9H10F2OS and a molecular weight of 204.23 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethoxy-2,4-difluorophenyl)(methyl)sulfane typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 5-ethoxy-2,4-difluorophenol with methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for temperature control, mixing, and purification ensures consistent quality and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Ethoxy-2,4-difluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like or .
Reduction: Reduction reactions can convert the sulfone group back to the sulfide using reducing agents such as .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Sodium borohydride, ethanol, reflux conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Regeneration of the sulfide group.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Ethoxy-2,4-difluorophenyl)(methyl)sulfane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-Ethoxy-2,4-difluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane)
- (2-Ethoxy-4,5-difluorophenyl)(methyl)sulfane)
- Methyl(2,4,5-trifluorophenyl)sulfane)
Uniqueness
(5-Ethoxy-2,4-difluorophenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10F2OS |
|---|---|
Molekulargewicht |
204.24 g/mol |
IUPAC-Name |
1-ethoxy-2,4-difluoro-5-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10F2OS/c1-3-12-8-5-9(13-2)7(11)4-6(8)10/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
RGQBQDJQCZWWRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1F)F)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-4-Oxaspiro[2.5]octan-6-OL](/img/structure/B14036090.png)




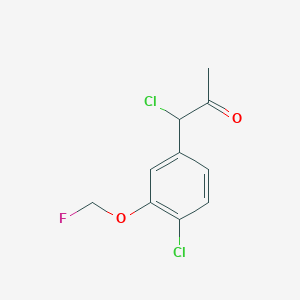
![2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol](/img/structure/B14036109.png)
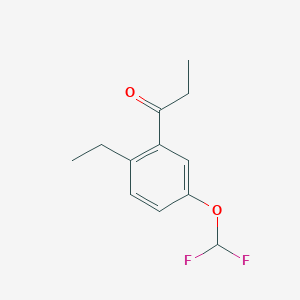
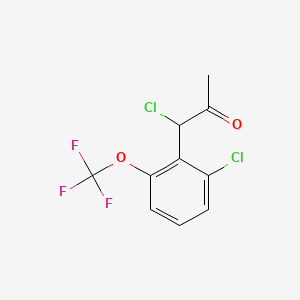
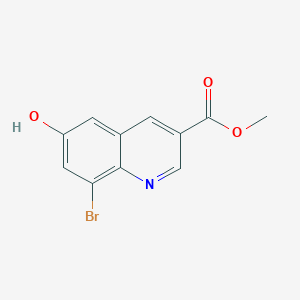
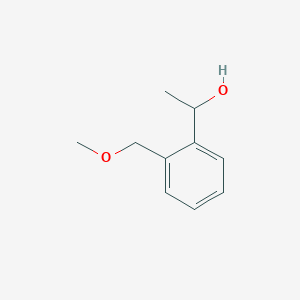
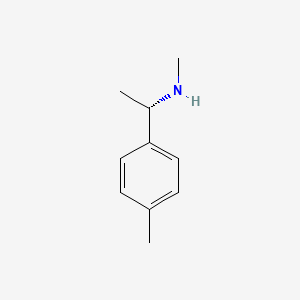

![7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14036155.png)
